Diethylstilbestrol dimethyl ether
Overview
Description
Dimestrol is a derivative of DIETHYLSTILBESTROL which is known to induce DNA damage.
Mechanism of Action
Dimestrol, also known as Diethylstilbestrol dimethyl ether or Synthila, is a synthetic nonsteroidal estrogen of the stilbestrol group . It has been used clinically as a hormonal therapy in cases of delayed female puberty, hypogonadism, menopausal, and postmenopausal symptoms .
Target of Action
Dimestrol’s primary targets are the estrogen receptors, which are protein receptors found in various cells, including the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .
Mode of Action
Dimestrol, like other estrogens, diffuses into its target cells and interacts with the estrogen receptor . This interaction triggers a series of downstream effects, including the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins, and suppresses the release of follicle-stimulating hormone (FSH) from the anterior pituitary .
Biochemical Pathways
The binding of Dimestrol to its receptors influences several biochemical pathways. The increased hepatic synthesis of SHBG, TBG, and other serum proteins alters the levels and activity of various hormones in the body . The suppression of FSH release affects the menstrual cycle and fertility .
Pharmacokinetics
They are metabolized via the hepatic microsomal system .
Result of Action
Dimestrol’s action as a synthetic estrogen induces the development of female secondary sexual characteristics in cases of delayed female puberty or hypogonadism . It is also known to increase the risk of aneuploidy via interference with microtubule assembly .
Biochemical Analysis
Biochemical Properties
Dimestrol interacts with various enzymes, proteins, and other biomolecules. It is known to induce the development of female secondary sexual characteristics . The compound is an estrogen, or an agonist of the estrogen receptors, the biological target of estrogens like estradiol .
Cellular Effects
Dimestrol has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it is known to increase the risk of aneuploidy via interference with microtubule assembly .
Properties
IUPAC Name |
1-methoxy-4-[(E)-4-(4-methoxyphenyl)hex-3-en-3-yl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-5-19(15-7-11-17(21-3)12-8-15)20(6-2)16-9-13-18(22-4)14-10-16/h7-14H,5-6H2,1-4H3/b20-19+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOAQMIKPYNCMV-FMQUCBEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860026 | |
Record name | 1,1′-[(1E)-1,2-Diethyl-1,2-ethenediyl]bis[4-methoxybenzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130-79-0, 7773-34-4 | |
Record name | Diethylstilbestrol dimethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimestrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stilbene, alpha,alpha'-diethyl-4,4'-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007773344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1′-[(1E)-1,2-Diethyl-1,2-ethenediyl]bis[4-methoxybenzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-4,4'-(1,2-diethylethylene)dianisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-bis(4-methoxyphenyl)hex-3-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.975 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMESTROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H0MA01FTS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between the structure of Diethylstilbestrol Dimethyl Ether (Dimestrol) and its cytotoxicity?
A1: Research indicates that hydroxylated metabolites of Diethylstilbestrol, like its dimethyl ether derivative (Dimestrol), exhibit greater cytotoxicity compared to the parent compound. [] This suggests that the presence of hydroxyl groups contributes to the compound's ability to interfere with cellular processes, ultimately leading to cell death.
Q2: Can computational chemistry provide insights into the properties and potential applications of this compound (Dimestrol)?
A3: Yes, Density Functional Theory (DFT) studies have been conducted on Dimestrol, revealing its potential as a non-linear active material and its ability to interact with graphene monolayers. [] Furthermore, molecular docking simulations suggest Dimestrol's interaction with the androgen receptor, indicating potential applications in prostate cancer research. [] UV spectra simulations also suggest its potential use as a photosensitizer in solar cells. []
Q3: Are there analytical methods available to detect this compound (Dimestrol) in complex mixtures?
A4: Yes, gas chromatography has been successfully employed to determine the presence of this compound (Dimestrol) within samples of Diethylstilbestrol. [] This highlights the existence of analytical techniques capable of differentiating and quantifying the compound even in the presence of structurally similar molecules.
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